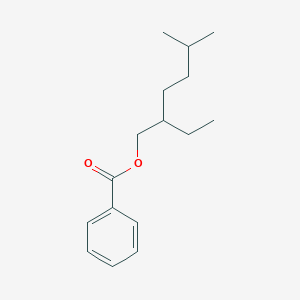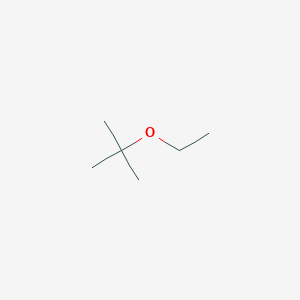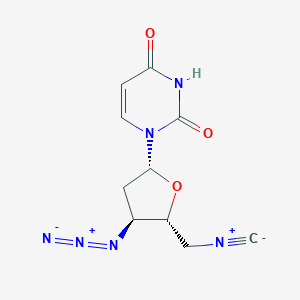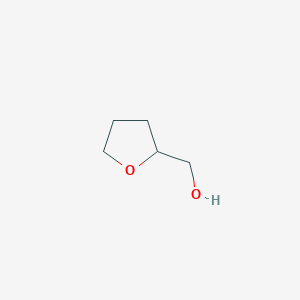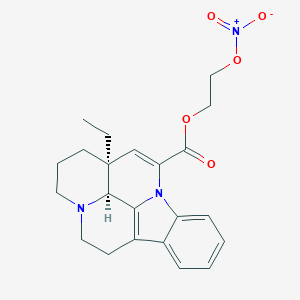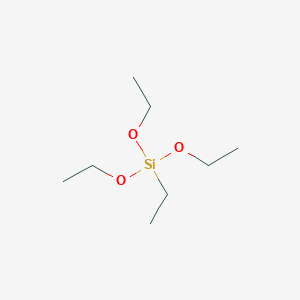
Triethoxy(ethyl)silane
Descripción general
Descripción
Triethoxy(ethyl)silane is an organosilicon compound with the formula HSi(OC2H5)3 . It is a colorless liquid used in precious metal-catalyzed hydrosilylation reactions . The resulting triethoxysilyl groups are often valued for attachment to silica surfaces .
Synthesis Analysis
The selective synthesis of triethoxysilane through the direct reaction between ethanol and silicon was catalyzed by CuCl and Cu0 nano . Triethoxysilane can also be isolated by hydrolysis of chloro(triethoxy)silane in an organic solvent in the presence of a heterogeneous base .Molecular Structure Analysis
The structure of triethyl silane includes a silicon atom (Si) at its center, three ethyl groups (C2H5), and one hydrogen atom . This arrangement creates the reactive Si-H bond, which is essential to organic chemistry .Chemical Reactions Analysis
Triethoxysilane is used as a reducing agent for carbonyl groups and in the hydrosilylation of carbon-carbon multiple bonds . It can be used in reduction of amides, reduction of carbonyl compounds in the presence of cobalt (II) chloride as catalyst, Cu-catalyzed reductive hydroxymethylation of styrenes, and Rh-catalyzed hydrodediazoniation .Physical And Chemical Properties Analysis
Triethoxy(ethyl)silane is a colorless liquid with a density of 0.895 g/mL at 25° C and a refractive index of n20/D 1.392 (lit.) . It has a boiling point of 134-135 °C .Aplicaciones Científicas De Investigación
Synthesis of Silanes
Ethyltriethoxysilane is used in the synthesis of other silanes. For instance, it has been used in the selective synthesis of triethoxysilane and tetraethoxysilane through the direct reaction between ethanol and silicon . This reaction was catalyzed by CuCl and Cu 0 nanoparticles in a fixed-bed reactor .
Catalyst in Chemical Reactions
The compound serves as a catalyst in various chemical reactions. In the aforementioned synthesis process, small-sized CuCl exhibited higher catalytic activity than the larger one . Cu-Si-Cl complex was probably the active site for the formation of triethoxysilane whereas metallic Cu 0 crystallite was the active site for the formation of tetraethoxysilane .
Material Science
In material science, Ethyltriethoxysilane is used in the production of silicon-based materials. The compound’s ability to react with silicon makes it a valuable resource in the production of silicon-based materials .
Production of Silicones
Silanes, including Ethyltriethoxysilane, are used in the production of silicones . Silicones are widely used in a variety of applications, including sealants, adhesives, lubricants, medicine, cooking utensils, and thermal and electrical insulation .
Research and Development
Ethyltriethoxysilane is used in research and development. Its unique properties make it a subject of interest in various scientific research studies .
Safety and Hazards
Mecanismo De Acción
Target of Action
Ethyltriethoxysilane, also known as Triethoxy(ethyl)silane, is primarily used as a chemical intermediate . Its primary targets are organic molecules, where it introduces silicon atoms, leading to the formation of new compounds with desired properties .
Mode of Action
The mode of action of Ethyltriethoxysilane involves the reaction of its ethoxy groups with other reagents . This results in the incorporation of silicon into the target molecules . In particular, it has been found to react directly with ethanol and silicon in the presence of CuCl and Cu0 nanoparticles .
Result of Action
The primary result of Ethyltriethoxysilane’s action is the formation of new compounds through the incorporation of silicon atoms into organic molecules . This can lead to the creation of compounds with a wide range of properties, depending on the nature of the target molecules and the specific conditions of the reaction.
Action Environment
The action of Ethyltriethoxysilane can be influenced by various environmental factors. For instance, the presence of moisture can lead to the formation of additional ethanol . Moreover, the reaction of Ethyltriethoxysilane with ethanol and silicon is catalyzed by CuCl and Cu0 nanoparticles, suggesting that the presence of these catalysts in the environment can significantly influence the compound’s action .
Propiedades
IUPAC Name |
triethoxy(ethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O3Si/c1-5-9-12(8-4,10-6-2)11-7-3/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENFJSAFJTVPJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29254-45-3 | |
| Record name | Silane, triethoxyethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29254-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7041962 | |
| Record name | Ethyltriethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyltriethoxysilane | |
CAS RN |
78-07-9 | |
| Record name | Ethyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyltriethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyltriethoxysilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, triethoxyethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyltriethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxy(ethyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLTRIETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AQ2W24K1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Triethoxy(ethyl)silane in enhancing the properties of natural fiber-reinforced composites?
A1: Triethoxy(ethyl)silane acts as a coupling agent in natural fiber-reinforced composites, enhancing the interfacial bonding between the hydrophilic fibers (e.g., coir) and the hydrophobic polymer matrix (e.g., PVC). [, , , ] This improved adhesion is achieved through chemical reactions. The silane molecule's ethoxy groups (–O–CH2–CH3) hydrolyze in the presence of moisture, forming silanol groups (Si–OH). These silanol groups then condense with hydroxyl groups (–OH) present on the fiber surface, creating strong covalent Si–O–C bonds. This chemical bridging improves load transfer between the fiber and the matrix, ultimately enhancing the composite's mechanical and electrical properties. [, , , ]
Q2: How does Triethoxy(ethyl)silane treatment affect the dielectric constant of coir fiber/PVC composites?
A2: Research indicates that treating coir fibers with Triethoxy(ethyl)silane can significantly reduce the dielectric constant of the resulting coir/PVC composites. [] This reduction is attributed to the improved interfacial adhesion between the coir fibers and the PVC matrix, facilitated by the silane coupling agent. This enhanced bonding reduces the presence of voids and air gaps at the interface, which are known to increase the dielectric constant. Furthermore, the hydrophobic nature of Triethoxy(ethyl)silane helps to prevent moisture absorption by the composite, further contributing to a lower dielectric constant. []
Q3: What is the optimal concentration of Triethoxy(ethyl)silane for enhancing the fatigue life of coir fiber/PVC composites?
A3: Studies using Box-Behnken designs and fatigue analysis simulations in ANSYS software revealed that coir fibers treated with Triethoxy(ethyl)silane at a concentration of 6 wt.% exhibited a maximum fatigue limit when combined with specific fiber size and treatment parameters. [] This suggests that the optimal concentration of Triethoxy(ethyl)silane for maximizing fatigue life is dependent on other factors related to the fiber and processing conditions.
Q4: Besides mechanical properties, are there other benefits to using Triethoxy(ethyl)silane in coir/PVC composites for electrical applications?
A4: Yes, Triethoxy(ethyl)silane treatment has been shown to significantly improve the electrical resistance of coir/PVC composites. [] This improvement is linked to the reduced presence of voids and air gaps at the fiber-matrix interface due to the enhanced bonding provided by the silane. These voids can act as pathways for electrical current leakage, decreasing the overall resistance. By reducing these defects, Triethoxy(ethyl)silane treatment contributes to the development of coir/PVC composites with enhanced electrical insulation properties, making them suitable for applications requiring high electrical resistance. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B166751.png)

![N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide]](/img/structure/B166756.png)
![6,7,8,9-Tetrahydro-pyrido[1,2,A]indole-7-methanol acetate](/img/structure/B166757.png)

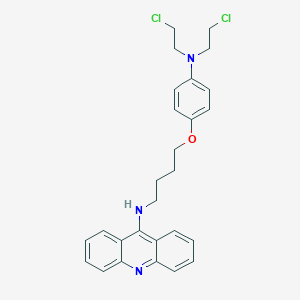
![(E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine](/img/structure/B166766.png)
![2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate](/img/structure/B166770.png)

